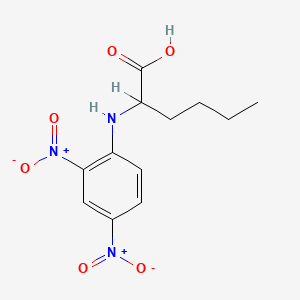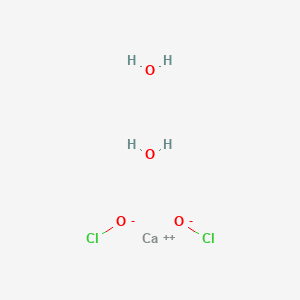
N-(2,4-二硝基苯基)-DL-去亮氨酸
描述
N-(2,4-Dinitrophenyl)-DL-norleucine is a chemical compound that is related to 2,4-Dinitrophenylhydrazine . It is used in biochemical studies of oxidative processes where it uncouples oxidative phosphorylation . It is also used as a metabolic stimulant .
Synthesis Analysis
The synthesis of N-(2,4-Dinitrophenyl)-DL-norleucine and its derivatives involves the condensation of 2,4-dinitrophenylhydrazine with substituted 2,6-dibenzylidenecyclohexanone . The synthesized compounds were characterized by UV-Visible, Fourier transform infrared, nuclear magnetic resonance and elemental analysis studies .Molecular Structure Analysis
The molecular structure of N-(2,4-Dinitrophenyl)-DL-norleucine was analyzed using density functional theory . The structures were optimized using B3LYP/6-311G+ (2d,p) basis sets . The energies of HOMO and LUMO were found to be in the range of -6.23109 eV to -2.76835 eV for different derivatives . These results revealed the possibility of intramolecular charge transfer during excitation of the molecules .Chemical Reactions Analysis
The chemical reactions of N-(2,4-Dinitrophenyl)-DL-norleucine involve nucleophilic addition of the -NH2 group to the C=O carbonyl group, followed by the elimination of a H2O molecule . This reaction is an example of an addition-elimination reaction .科学研究应用
免疫反应和生物传感
N-(2,4-二硝基苯基)-DL-去亮氨酸及其相关化合物,如二硝基苯酚 (DNP),因其诱导强免疫反应的能力而被探索。这使得它们在免疫学和治疗应用中具有价值。例如,Ren 等人 (2015) 开发了一种含有 DNP 的非天然氨基酸,该氨基酸在生物传感和免疫学应用中显示出潜力 (任、季、王和艾,2015)。
微生物中的生化研究
在涉及微生物的研究中,N-(2,4-二硝基苯基)-DL-去亮氨酸已被用于了解生化过程。Shimomura 和 Nakamura (1958) 证明了由丝核菌转化 DL-去亮氨酸为其 α-酮类似物,提供了对该真菌与其寄主植物之间的营养关系的见解 (Shimomura 和 Nakamura,1958)。
色谱和分离科学
N-(2,4-二硝基苯基)-DL-去亮氨酸衍生物已用于色谱法中分离氨基酸。Matheson (1965) 描述了一种分离各种氨基酸的二硝基苯酚衍生物的方法,突出了其在分析化学中的重要性 (Matheson,1965)。
酶抑制研究
这些衍生物在酶的研究中也很重要。D’Silva、Williams 和 Massey (1986) 研究了 O-(2,4-二硝基苯基)羟胺对 D-氨基酸氧化酶的活性位点定向抑制,证明了其在酶机理研究中的效用 (D’Silva、Williams 和 Massey,1986)。
聚合物支持的肽合成
在聚合物支持的肽合成中,2, 4-二硝基苯酚衍生物已与氨基酸酯偶联,正如 Baker 等人 (1988) 所讨论的那样。这种方法有助于理解肽合成和外消旋化,这在合成化学中至关重要 (Baker、Coffey、Epton、Johnson 和 Mole,1988)。
肽中的荧光标记
Mega、Hamazume 和 Ikenaka (1988) 合成了荧光标记的氨基酸,包括 N-(2,4-二硝基苯基)-DL-去亮氨酸的衍生物,用于肽研究。该技术对于研究肽结构和功能至关重要 (Mega、Hamazume 和 Ikenaka,1988)。
作用机制
安全和危害
属性
IUPAC Name |
2-(2,4-dinitroanilino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O6/c1-2-3-4-10(12(16)17)13-9-6-5-8(14(18)19)7-11(9)15(20)21/h5-7,10,13H,2-4H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMHDHVQCLEBPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60874320 | |
| Record name | N-(2,4-DINITROPHENYL)NORLEUCINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60874320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dinitrophenyl)-DL-norleucine | |
CAS RN |
31356-36-2, 29854-66-8 | |
| Record name | N-(2,4-Dinitrophenyl)-DL-norleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31356-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,4-Dinitrophenyl)-DL-norleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031356362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC96419 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2,4-DINITROPHENYL)NORLEUCINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60874320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,4-dinitrophenyl)-DL-norleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.974 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Carboxymethyldimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide](/img/structure/B1593743.png)











